molecular formula C8H8O4 B1625348 Ethyl 5-formylfuran-3-carboxylate CAS No. 32365-53-0

Ethyl 5-formylfuran-3-carboxylate

Cat. No. B1625348
CAS RN: 32365-53-0
M. Wt: 168.15 g/mol
InChI Key: VSFIKMQXNZNJAL-UHFFFAOYSA-N
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Description

Ethyl 5-formylfuran-3-carboxylate is a chemical compound that belongs to the category of furans. It has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol .


Synthesis Analysis

The synthesis of Ethyl 5-formylfuran-3-carboxylate involves various methods. One method involves the reaction of ethyl-3-furoate with phosphoryl chloride in the presence of sodium carbonate . Another method involves the reaction of dialkyl acetylenedicarboxylates and dimethylsulfonium acylmethylides .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formylfuran-3-carboxylate consists of 8 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Ethyl 5-formylfuran-3-carboxylate can participate in various chemical reactions. For instance, it can undergo condensation with acetylacetone and ethyl bromopyruvate to form ethyl 4-acetyl-5-methylfuran-3-carboxylate . It can also react with allenoates and α-oxoketene dithioacetals in the presence of palladium and copper catalysts .


Physical And Chemical Properties Analysis

Ethyl 5-formylfuran-3-carboxylate is a compound with a molecular weight of 168.15 . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available information .

Scientific Research Applications

Synthesis of Polysubstituted Furan-3(4)-carboxylates

Ethyl 5-formylfuran-3-carboxylate is a key compound in the synthesis of polysubstituted furan-3(4)-carboxylates . These compounds have significant biologically active properties and are promising for the construction of polynuclear heterocyclic structures .

Anticancer Activity

Providencin, a furan-3(4)-carboxylate, possesses anticancer activity . Ethyl 5-formylfuran-3-carboxylate, being a furan-3-carboxylate, could potentially be used in the synthesis of anticancer drugs.

Phosphoinositide 3-Kinase Inhibition

Wortmannin, another furan-3(4)-carboxylate, is a phosphoinositide 3-kinase inhibitor . This suggests potential applications of Ethyl 5-formylfuran-3-carboxylate in the development of kinase inhibitors.

Insulin Secretion Inhibition

Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate, a derivative of furan-3-carboxylate, inhibits insulin secretion . This indicates that Ethyl 5-formylfuran-3-carboxylate could be used in research related to diabetes and insulin regulation.

Antiparasitic Activity

Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates have antiparasitic activity . Ethyl 5-formylfuran-3-carboxylate could potentially be used in the synthesis of antiparasitic drugs.

β-Galactosidase Inhibition

Ethyl 5-((2 S,3 S,4 R)-3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate is a selective β-galactosidase inhibitor . This suggests potential applications of Ethyl 5-formylfuran-3-carboxylate in the development of enzyme inhibitors.

Mimetics of Natural Tetrasaccharide SLe x

S-containing thiofucoside derivatives act as nonhydrolyzable mimetics of the natural tetrasaccharide SLe x . Ethyl 5-formylfuran-3-carboxylate could potentially be used in the synthesis of these mimetics.

Organic Synthesis

The furan ring and the formyl group present in the molecule offer opportunities for further functionalization, making it a potential building block for the synthesis of more complex molecules with desired properties.

Safety and Hazards

The safety and hazards of Ethyl 5-formylfuran-3-carboxylate are not clearly mentioned in the available information . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

ethyl 5-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-7(4-9)12-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFIKMQXNZNJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449999
Record name Ethyl 5-formylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formylfuran-3-carboxylate

CAS RN

32365-53-0
Record name Ethyl 5-formylfuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Hydroxymethyl-3-furancarboxylic acid ethyl ester (0.34 g, 2.0 mmol) was dissolved in dichloromethane (20 mL), manganese dioxide (1.4 g, 15.9 mmol) was added, and the mixture was stirred overnight. The reaction mixture was filtered through celite, and the solvent was evaporated under reduced pressure to give the title compound (0.26 g).
Name
5-Hydroxymethyl-3-furancarboxylic acid ethyl ester
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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